molecular formula C17H22N2O2S2 B2511709 N-((1-benzylpiperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 953210-00-9

N-((1-benzylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2511709
CAS RN: 953210-00-9
M. Wt: 350.5
InChI Key: DRXXGGVNSRFTQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there are no direct studies on the synthesis of N-((1-benzylpiperidin-4-yl)methyl)thiophene-2-sulfonamide, thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The molecular weight of the compound is 350.5.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C17H22N2O2S2 and molecular weight 350.5.

Scientific Research Applications

Catalytic Asymmetric Cleavage of sp3 C-N Bonds The catalytic asymmetric cleavage of sp3 C-N bonds in N-benzylic sulfonamides, including derivatives similar to N-((1-benzylpiperidin-4-yl)methyl)thiophene-2-sulfonamide, showcases the application of these compounds in the synthesis of highly enantioenriched N-benzylic sulfonamides. This process utilizes chiral phosphoric acid as a catalyst, emphasizing the importance of N-benzylic sulfonamides in stereoselective synthesis and kinetic resolution techniques (Xue‐Song Wu & S. Tian, 2012).

Selective Discrimination of Thiophenols this compound derivatives may find application in the development of selective fluorescent probes for thiophenols over aliphatic thiols. Such compounds are crucial in chemical, biological, and environmental sciences for detecting toxic benzenethiols and biologically active aliphatic thiols. This highlights the utility of thiophene-sulfonamide derivatives in creating sensitive and selective detection methods (Z. Wang et al., 2012).

Antimicrobial and Drug Likeness Analysis Research into sulfonamide-based Schiff base ligands, which share structural motifs with this compound, demonstrates their potential as antimicrobial agents. These compounds, when coordinated with transition metals, exhibit significant bioactivity, underscoring their relevance in the development of new drugs with potential applications in combating microbial infections (A. Hassan et al., 2021).

Carbonic Anhydrase Inhibition for Glaucoma Treatment Derivatives of benzo[b]thiophene-2-sulfonamide, similar in structure to this compound, have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase. This application is particularly relevant in the treatment of glaucoma, with certain derivatives demonstrating potent ocular hypotensive effects, making them candidates for clinical evaluation (S. Graham et al., 1989).

Green Synthesis of Sulfonamides The environmentally benign synthesis of sulfonamides, including methods that might involve this compound or its analogs, highlights the importance of green chemistry approaches. These methods allow for the direct coupling of sulfonamides and alcohols, utilizing nanostructured catalysts for efficient and environmentally friendly synthesis processes (F. Shi et al., 2009).

Future Directions

The future directions for research on N-((1-benzylpiperidin-4-yl)methyl)thiophene-2-sulfonamide could include further studies on its synthesis, chemical reactions, mechanism of action, and potential biological activities. As thiophene-based analogs have shown potential biological activities , this compound could also be studied in this context.

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S2/c20-23(21,17-7-4-12-22-17)18-13-15-8-10-19(11-9-15)14-16-5-2-1-3-6-16/h1-7,12,15,18H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXXGGVNSRFTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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